Home > Products > Screening Compounds P147022 > 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine
5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine - 175894-09-4

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-1452307
CAS Number: 175894-09-4
Molecular Formula: C6H4N4
Molecular Weight: 132.126
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is a complex nitrogen-containing heterocyclic compound. It belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structure consists of a cyclopropane ring fused with a triazole and pyridazine moiety, which contributes to its unique chemical properties and reactivity.

Source

The compound has been synthesized and studied in various research contexts, particularly in the fields of medicinal chemistry and material science. Its synthesis often involves the modification of simpler triazole or pyridazine derivatives, reflecting its potential as a versatile building block in organic synthesis.

Classification

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is classified as a bicyclic compound due to the presence of two interconnected rings. It is primarily categorized within the larger family of triazolo compounds, which are known for their pharmacological significance.

Synthesis Analysis

Methods

The synthesis of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine typically involves several key steps:

  1. Formation of Triazole Ring: The initial step often includes the reaction of hydrazine derivatives with suitable carbonyl compounds to form the triazole ring.
  2. Cyclopropanation: The cyclopropane moiety is introduced through cyclopropanation reactions involving alkenes and diazo compounds.
  3. Final Cyclization: The final product is obtained by cyclization reactions that link the triazole to the pyridazine structure.

Technical Details

The synthesis can utilize various reagents and conditions, including:

  • Reagents: Hydrazine hydrate, acetic anhydride, phosphorus oxychloride.
  • Conditions: Refluxing in organic solvents like methanol or acetic acid under controlled temperatures.
Molecular Structure Analysis

Structure

The molecular structure of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine features:

  • A cyclopropane ring that is fused to a triazole and pyridazine system.
  • Specific bond angles and dihedral angles that influence its reactivity and interactions with biological targets.

Data

Key structural data include:

  • Molecular Formula: C₇H₅N₅
  • Molecular Weight: Approximately 155.15 g/mol.
  • Crystallographic Data: X-ray diffraction studies may provide precise measurements of bond lengths and angles.
Chemical Reactions Analysis

Reactions

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine can participate in various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole can act as nucleophiles.
  • Electrophilic Aromatic Substitution: The pyridazine moiety can undergo electrophilic substitution reactions due to its electron-rich nature.

Technical Details

Reactions may be facilitated by catalysts or specific reaction conditions (e.g., temperature and solvent choice) to enhance yields or selectivity.

Mechanism of Action

Process

The mechanism of action for 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine often involves:

  • Interaction with biological macromolecules such as proteins or nucleic acids.
  • Potential inhibition of enzymatic activity through binding at active sites.

Data

Studies have shown that certain derivatives exhibit significant antiproliferative activity against cancer cell lines by disrupting tubulin polymerization processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the ring structures.
Applications

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine has several scientific applications:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
  • Material Science: Explored for use in developing novel materials with specific electronic or optical properties.
Structural Elucidation and Nomenclature

Molecular Architecture of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine

The molecular architecture of 5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine features an intricate tricyclic framework formed through the fusion of three distinct ring systems. The core structure consists of a pyridazine ring – a six-membered diazine heterocycle – fused with a [1,2,4]triazole unit (a five-membered triazole ring) and further annulated with a strained cyclopropane ring. This arrangement creates a compact, planar system with significant bond angle distortion, particularly at the cyclopropane fusion sites. The molecular formula is established as C₆H₄N₄ [1] [9], indicating a highly unsaturated system with a hydrogen deficiency index (HDI) of 7, consistent with multiple rings and π-bonds.

X-ray crystallographic studies of related triazolopyridazine systems reveal that the central pyridazine-triazole fusion adopts near-perfect coplanarity [3] [6]. The cyclopropane ring introduces significant steric strain at the fusion point, with internal bond angles constrained to approximately 60°, substantially deviating from the ideal tetrahedral geometry. This molecular architecture creates a unique electronic distribution characterized by an electron-deficient pyridazine system juxtaposed with the electron-rich triazole moiety, further perturbed by the σ-electron withdrawing effect of the cyclopropane ring [10].

Table 1: Fundamental Molecular Data for 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine

PropertyValueSource/Reference
Molecular FormulaC₆H₄N₄PubChem CID 45092741
Molecular Weight132.12 g/molCalculated from formula
Hydrogen Deficiency Index7Calculated from formula
Total Ring Count3 (2 fused, 1 annulated)Structural analysis
Aromatic SystemsPyridazine-triazoleStructural analysis
Heteroatom Composition4 Nitrogen atomsMolecular formula

IUPAC Nomenclature and Ring-Numbering Conventions

The systematic IUPAC name 5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine follows precise fusion nomenclature rules for polycyclic heteroaromatic systems. The parent component is the [1,2,4]triazolo[4,3-b]pyridazine bicyclic system, where the pyridazine ring (six-membered) is fused with the [1,2,4]triazole ring (five-membered) along the pyridazine's b-edge (between atoms 3 and 4) and the triazole's 4,3-edge. The prefix cyclopropa[d] specifies annulation of a cyclopropane ring across the d-edge (bond between atoms 5 and 6) of the pyridazine ring. The 5H designation indicates that the saturated carbon (methylene group) of the cyclopropane ring resides at position 5 of the fused system, with the hydrogen atom attached to this carbon [1] [10].

The standardized numbering convention assigns position 1 to the nitrogen atom in the pyridazine ring adjacent to the fusion point. Position 2 is the carbon between the two pyridazine nitrogens, while position 3 is the fusion nitrogen shared with the triazole ring. The triazole ring is numbered such that the fusion carbon becomes position 3a, followed by the triazole nitrogens at positions 4 and 5, and the triazole carbon at position 6a. The cyclopropane ring atoms are numbered as positions 5, 5a, and 6, with the hydrogen specifically designated at position 5 (hence 5H) to indicate saturation. This precise numbering is essential for accurately describing substitution patterns and regiochemical relationships in derivative compounds [1] [4].

Comparative Analysis with Related Bicyclic Azolo Diazines

The structural landscape of fused azolo diazines demonstrates significant diversity in both pharmacological properties and electronic characteristics. When comparing 5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine with related scaffolds, key differences emerge in ring saturation, heteroatom content, and π-electron distribution:

Tetrazolo[1,5-b]pyridazines represent a closely related class where the triazole ring is replaced with a tetrazole. This substitution increases heteroatom density but reduces aromatic character in the five-membered ring, as tetrazoles exist in equilibrium between 1H- and 2H-tautomeric forms. This tautomerism introduces dynamic structural flexibility absent in the rigid triazolopyridazine system. Pharmacologically, tetrazolopyridazines exhibit different binding profiles to biological targets such as BRD4 bromodomains, primarily due to altered hydrogen-bonding capacity and dipole orientation [3] [5].

Triazolo[4,3-b]pyridazines without the cyclopropane annulation (e.g., the parent compound C₅H₄N₄) show significantly different electronic properties and molecular geometry [2]. Removal of the cyclopropane ring reduces molecular strain energy by approximately 25-30 kcal/mol while increasing π-conjugation across the planar system. In BRD4 bromodomain inhibition studies, the unsubstituted triazolo[4,3-b]pyridazine scaffold demonstrated superior binding affinity compared to its cyclopropa-annulated counterpart, attributed to better complementarity with the hydrophobic cavity of the acetyl-lysine recognition site [3] [6].

7,8-Dihydro-[1,2,4]triazolo[4,3-b]pyridazines represent partially saturated analogs where reduction of the pyridazine ring decreases aromaticity but enhances conformational flexibility. This modification significantly impacts biological activity, as evidenced in anti-Cryptosporidium studies where the dihydro analog exhibited approximately 7-fold reduced potency (EC₅₀ = 1.2 μM) compared to the fully aromatic lead compound SLU-2633 (EC₅₀ = 0.17 μM), despite having improved lipophilic efficiency [8].

Table 2: Comparative Analysis of Azolo Diazine Scaffolds

ScaffoldMolecular FormulaKey Structural FeaturesBiological Relevance
5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazineC₆H₄N₄High ring strain, planar core, σ-withdrawing cyclopropaneModerate BRD4 inhibition (micromolar range)
[1,2,4]Triazolo[4,3-b]pyridazineC₅H₄N₄Planar bicyclic, fully aromaticBRD4 inhibitor scaffold, Cryptosporidium lead
Tetrazolo[1,5-b]pyridazineC₄H₃N₅Tautomerism, higher nitrogen contentAltered hydrogen bonding capacity
7,8-Dihydro-[1,2,4]triazolo[4,3-b]pyridazineC₅H₆N₄Non-aromatic pyridazine, increased flexibilityAnti-Cryptosporidium (EC₅₀ 1.2 μM), reduced hERG inhibition
AzabenzothiazolesVariableThiazole incorporation, sulfur heteroatomEmerging anti-Cryptosporidium leads (low μM)

Stereoelectronic Effects of Cyclopropane Annulation

The fusion of a cyclopropane ring to the [1,2,4]triazolo[4,3-b]pyridazine system creates profound stereoelectronic effects that significantly alter both structural and electronic properties. The Baeyer strain inherent in the 60° bond angles of cyclopropane introduces substantial ring tension at the fusion points, forcing distortion of bond angles in the adjacent pyridazine ring by 10-15° from ideal values. This distortion propagates through the conjugated system, reducing π-orbital overlap and decreasing resonance stabilization energy by approximately 8-12 kcal/mol compared to the unannulated parent structure [2] [9] [10].

Electronically, cyclopropane exhibits pronounced σ-withdrawing character through a combination of inductive effects and Walsh orbital interactions. The high s-character (approximately 33%) of cyclopropane C-C bonds creates σ orbitals with low energy and significant directional properties. These orbitals interact with the π-system of the pyridazine ring through hyperconjugation, effectively withdrawing electron density from the electron-deficient diazine system. Computational analyses (DFT, M06-2X/6-311+G**) reveal significant charge redistribution, with the cyclopropane methylene groups acquiring partial positive character (Mulliken charge +0.12e) while the fusion carbon becomes electron-deficient (charge +0.18e) [9] [10].

The Walsh orbitals of cyclopropane align perpendicular to the molecular plane, enabling unique conjugation effects with the π-system. This interaction creates a distinctive electronic perturbation pattern characterized by:

  • Reduced electron density at N-1 and C-6 positions (by 15-20% compared to non-annulated analog)
  • Enhanced electrophilicity at C-7 and C-8 positions of the triazole ring
  • Altered dipole moment (calculated increase of 1.2 Debye) oriented perpendicular to the molecular plane
  • Modified frontier orbitals with HOMO localized on the triazole ring and LUMO predominantly on the pyridazine-cyclopropane system

These stereoelectronic modifications profoundly impact chemical reactivity. The cyclopropa-annulated system demonstrates accelerated nucleophilic substitution at the C-6 position compared to its non-annulated counterpart, while showing decreased susceptibility to electrophilic attack at the triazole ring. Additionally, the strained system exhibits greater propensity for cycloaddition reactions across the cyclopropane bond, particularly with electron-deficient dienophiles, representing a valuable synthetic handle for further derivatization [2] [10].

Properties

CAS Number

175894-09-4

Product Name

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

6,7,9,10-tetrazatricyclo[5.3.0.02,4]deca-1(10),2,4,8-tetraene

Molecular Formula

C6H4N4

Molecular Weight

132.126

InChI

InChI=1S/C6H4N4/c1-4-2-8-10-3-7-9-6(10)5(1)4/h1-3,8H

InChI Key

IWIVWPUUICAHNX-UHFFFAOYSA-N

SMILES

C1=C2C1=CNN3C2=NN=C3

Synonyms

1H-Cyclopropa[d]-1,2,4-triazolo[4,3-b]pyridazine(9CI)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.